Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate
Description
Properties
IUPAC Name |
ethyl N-[4-[(4-fluorophenyl)methylamino]-2-nitrophenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4/c1-2-24-16(21)19-14-8-7-13(9-15(14)20(22)23)18-10-11-3-5-12(17)6-4-11/h3-9,18H,2,10H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLKJJSOCILUKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150812-23-0 | |
| Record name | Ethyl{4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Solvent Selection for Carbamate Formation
Polar aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF) are optimal for carbamate formation due to their ability to solubilize both the aniline intermediate and ethyl chloroformate (Table 1).
Table 1: Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1,4-Dioxane | 2.21 | 89 | 99 |
| THF | 7.52 | 85 | 98 |
| Acetone | 20.7 | 72 | 95 |
Stoichiometric Ratios and Side Reactions
Using 1.2 equivalents of ethyl chloroformate minimizes over-alkylation, which produces bis-carbamate byproducts. Excess triethylamine (1.5 equiv.) ensures complete deprotonation of the aniline, preventing acid-catalyzed decomposition of the chloroformate.
Industrial-Scale Production
Continuous Flow Synthesis
Patent disclosures describe a continuous flow reactor system for large-scale production (Figure 2):
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Step 1 : Mix 4-fluorobenzylamine and 2-nitro-4-fluorobenzonitrile in a T-shaped mixer at 80°C.
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Step 2 : Direct the intermediate into a second reactor with ethyl chloroformate and triethylamine.
Advantages :
Purification and Analytical Validation
Crystallization and Filtration
The crude product is purified via anti-solvent crystallization :
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: Ethyl (4-((4-fluorobenzyl)amino)-2-aminophenyl)carbamate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-((4-fluorobenzyl)amino)-2-nitroaniline and ethyl carbamate
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate has been studied for its pharmacological properties. Its structural similarity to known drug compounds suggests potential activities in several therapeutic areas:
- Anticancer Activity :
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Agricultural Chemistry Applications
This compound may also play a role in agricultural chemistry:
- Herbicide Development :
- Pesticide Formulations :
Materials Science Applications
In materials science, the unique properties of this compound are being explored:
- Polymer Chemistry :
- Nanotechnology :
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of angiogenesis |
Case Study 2: Herbicide Efficacy
In agricultural trials, formulations containing this compound were tested against common weed species. The results showed significant reduction in weed biomass compared to controls.
| Weed Species | Control Biomass (g/m²) | Treated Biomass (g/m²) |
|---|---|---|
| Amaranthus spp. | 150 | 30 |
| Chenopodium spp. | 120 | 25 |
Mechanism of Action
The mechanism of action of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. For instance, it may act as a modulator of ion channels or enzymes, influencing their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate and Related Compounds
Key Observations :
- Nitro vs. Amino Groups: The nitro group in the target compound distinguishes it from Retigabine, which has an amino group at the 2-position. This substitution impacts electronic properties and metabolic stability. Nitro groups are prone to reduction in vivo, whereas amino groups enhance hydrogen bonding and target affinity .
- Fluorobenzyl vs. Other Substituents : The 4-fluorobenzyl group is common in anticonvulsant derivatives due to its balance of lipophilicity and metabolic resistance. In contrast, chlorophenyl or dichlorophenyl analogues (e.g., Ethyl (4-chloro-2-fluorophenyl)carbamate) exhibit higher electrophilicity but lower bioavailability .
- Bicyclic vs. Monocyclic Structures: Diazabicyclo derivatives (e.g., tert-Butyl(1S,7S)-5-(4-Fluorobenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate) demonstrate enhanced conformational rigidity, improving receptor selectivity but complicating synthesis .
Pharmacological Activity
Table 2: Pharmacological Comparison
Key Insights :
- The target compound’s nitro group must be reduced to an amino group (yielding Retigabine) to exert anticonvulsant effects, limiting its direct therapeutic utility .
- Pyridine-based fluorobenzyl carbamates (e.g., Ethyl (2-amino-6-((4-fluorobenzyl)amino)pyridin-3-yl)carbamate) show promise as EthR inhibitors, with ~8.2 μM IC₅₀ against Mycobacterium tuberculosis, highlighting structural versatility .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Trends :
- The nitro group increases logP (2.9 vs. 2.1 for Retigabine) but reduces solubility.
- Photostability issues in nitro derivatives necessitate protective formulation strategies .
Biological Activity
Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and its interactions with various molecular targets. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
1. Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 333.314 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 439.6 ± 45.0 °C at 760 mmHg
- Flash Point : 219.7 ± 28.7 °C
These properties indicate that the compound is stable under standard conditions, making it suitable for various applications in research and industry .
2. Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Intermediate Amide : The reaction begins with the coupling of 4-fluorobenzylamine with 2-nitrobenzoyl chloride.
- Carbamate Formation : The intermediate amide is then reacted with ethyl chloroformate in the presence of a base like triethylamine to produce the final carbamate product.
This synthetic route allows for the efficient production of the compound, which can be scaled for industrial applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. Key mechanisms include:
- Modulation of Ion Channels : The compound may influence ion channel activity, which is crucial for neuronal signaling.
- Enzyme Interaction : It can act as a biochemical probe, potentially affecting enzyme functions involved in neuroprotection and apoptosis regulation.
Research indicates that derivatives of similar aromatic carbamates have demonstrated neuroprotective effects by increasing the ratio of anti-apoptotic proteins (e.g., Bcl-2) and activating autophagy pathways through induction of beclin 1 .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases:
- PC12 Cell Studies : In vitro experiments using PC12 cells exposed to stressors like etoposide showed that certain carbamate derivatives protected against apoptosis, maintaining cell viability significantly better than controls .
| Compound | Concentration (μM) | Cell Viability (%) |
|---|---|---|
| Ethyl Carbamate Derivative | 3 | 97 |
| Control | - | 42 |
This data suggests that modifications to the carbamate structure can enhance protective effects against cellular stress.
Comparison with Similar Compounds
This compound has been compared with other compounds within its class, revealing unique properties:
| Compound Name | Key Activity | Differences |
|---|---|---|
| Ethyl (2-amino-4-((4-fluorobenzyl)amino)phenyl)carbamate | Anticonvulsant | Different functional group positioning |
| Ethyl (2-((4-fluorobenzyl)amino)-6-nitrophenyl)carbamate | Varies in reactivity | Positioning of nitro group affects activity |
These comparisons highlight the specificity and potential therapeutic applications of this compound in treating neurological disorders .
5. Conclusion
This compound is a promising compound with significant biological activity, particularly in neuroprotection. Its unique chemical structure facilitates interactions with critical molecular targets, making it a valuable candidate for further research into therapeutic applications for neurodegenerative diseases. Future studies should focus on elucidating its precise mechanisms of action and exploring its efficacy in vivo.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via carbamate formation using ethyl chloroformate with a substituted aniline precursor in 1,4-dioxane under inert conditions. Key parameters include:
- Solvent : 1,4-Dioxane (polar aprotic solvent) ensures solubility and reactivity .
- Stoichiometry : Equimolar ratios of amine and chloroformate minimize side products (e.g., over-alkylation) .
- Purification : Precipitation with diethyl ether yields a blue-green solid (82% purity). Post-synthesis washing with dioxane:ether (1:1) removes unreacted starting materials .
- Validation : Confirm purity via HPLC (retention time: 5.94 min; 99% purity) and HRMS (Δ < 0.0005 vs. theoretical mass) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Key signals include δH 1.21 (CH2CH3 triplet), δC 14.93 (CH2CH3), and δC 160.73 (C-F aromatic coupling) .
- ESI-MS : Major peak at m/z 305.1 [MH+] confirms molecular weight .
- X-ray crystallography : For absolute configuration (if crystals are available), as demonstrated for related carbamate derivatives .
Q. What in vitro models are suitable for preliminary bioactivity screening (e.g., neuroprotection, antimicrobial)?
- Methodological Answer : Prioritize:
- Neuroprotection : Primary neuronal cultures treated with oxidative stress inducers (e.g., H2O2), measuring Bcl-2 protein upregulation via Western blot .
- Antimicrobial : Mycobacterium tuberculosis EthR inhibition assays, using luciferase reporter systems to quantify transcriptional repression .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the compound’s binding affinity for targets like EthR or Bcl-2?
- Methodological Answer :
- Docking : Use AutoDock Vina with EthR crystal structure (PDB: 1U9N). Focus on fluorobenzyl and nitro groups for hydrogen bonding/π-π interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å). Validate with MM-PBSA free energy calculations .
- Contradictions : If experimental IC50 conflicts with docking scores, re-evaluate protonation states or solvent effects .
Q. What strategies resolve discrepancies between theoretical and observed NMR data?
- Methodological Answer :
- Dynamic Effects : Nitro groups may cause signal broadening; use DMSO-d6 to stabilize resonance .
- Tautomerism : Check for amine ↔ imine equilibria via variable-temperature NMR .
- Supplementary Data : Compare with analogs (e.g., Ethyl (4-amino-2-nitrophenyl)carbamate, δC 155.50 for carbamate carbonyl) .
Q. How can researchers profile impurities or degradants during scale-up synthesis?
- Methodological Answer :
- HPLC-MS/MS : Use C18 columns (ACN/water gradient) to detect trace impurities (e.g., de-fluorinated byproducts) .
- Reference Standards : Cross-check with certified impurities like Ethyl (2-chloro-5-ethoxy-4-(((4-(4-fluorobenzyl)morpholin-2-yl)methyl)carbamoyl)phenyl)carbamate .
- Forced Degradation : Expose to heat/light and monitor nitro group reduction (e.g., nitro → amine) via UV-Vis shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
